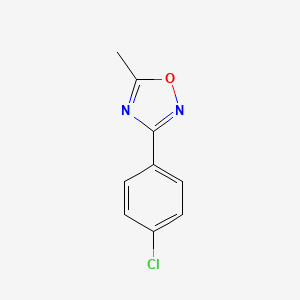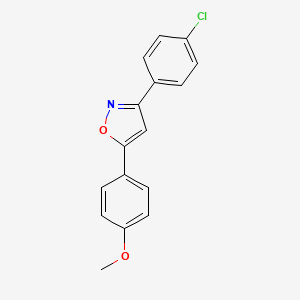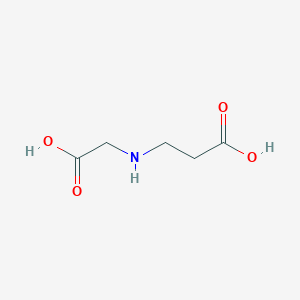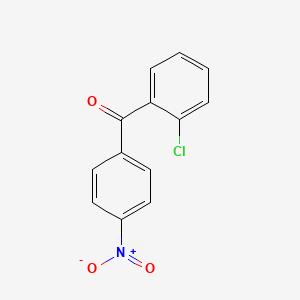
Acetaldehyde di-cis-3-hexenyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde di-cis-3-hexenyl acetal is an acetal.
Aplicaciones Científicas De Investigación
1. Role in Apple Volatile Production
Acetaldehyde di-cis-3-hexenyl acetal plays a significant role in the production of odor-active volatiles in apples. Research by Contreras and Beaudry (2013) explored how this compound, among other C6 volatiles, is produced via the lipoxygenase (LOX) pathway and contributes to the overall aroma profile of 'Jonagold' apple fruit. This study highlighted how different volatiles, including cis-3-hexenyl acetate, are associated with fruit ripening, impacting the sensory perception of apples (Contreras & Beaudry, 2013).
2. Synthesis and Protection of Carboxylic Acids
A study by Arai et al. (1998) described the use of a related compound, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, in the synthesis and protection of carboxylic acids. This novel reagent proved effective in creating stable amides under basic conditions, which can be seen as an extension of the broader chemical utility of acetaldehyde acetals (Arai et al., 1998).
3. Role in Flavor Compound Synthesis
The synthesis of cis-3-hexen-1-yl acetate, a compound closely related to acetaldehyde di-cis-3-hexenyl acetal and a significant green note flavor compound, was investigated by Xiaoshuan et al. (2013). This research highlighted the compound's applications in the food and cosmetic industry, demonstrating its importance in creating desirable flavors and scents (Xiaoshuan et al., 2013).
4. Analysis in Wine Aging
Peterson et al. (2015) researched heterocyclic acetals, including compounds structurally similar to acetaldehyde di-cis-3-hexenyl acetal, in the context of wine aging. Their work focused on these acetals as potential markers of age and oxidation in fortified wines, underlining the compound's significance in food science and quality assessment (Peterson et al., 2015).
Propiedades
Número CAS |
63449-64-9 |
|---|---|
Nombre del producto |
Acetaldehyde di-cis-3-hexenyl acetal |
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
(Z)-1-[1-[(Z)-hex-3-enoxy]ethoxy]hex-3-ene |
InChI |
InChI=1S/C14H26O2/c1-4-6-8-10-12-15-14(3)16-13-11-9-7-5-2/h6-9,14H,4-5,10-13H2,1-3H3/b8-6-,9-7- |
Clave InChI |
KCPFRJBAXWUXIG-UHFFFAOYSA-N |
SMILES |
CCC=CCCOC(C)OCCC=CCC |
SMILES canónico |
CCC=CCCOC(C)OCCC=CCC |
Densidad |
0.864-0.870 |
Otros números CAS |
63449-64-9 |
Descripción física |
Clear, colourless liquid; Strong, green, herbaceous aroma |
Solubilidad |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[(benzyloxy)carbonyl]glycylglycylnorvaline](/img/structure/B1607158.png)


